molecular formula C5H5ClN2O B13115317 6-chloro-3-methyl-1H-pyrazin-2-one CAS No. 105985-19-1

6-chloro-3-methyl-1H-pyrazin-2-one

Cat. No.: B13115317
CAS No.: 105985-19-1
M. Wt: 144.56 g/mol
InChI Key: YYXKQXIUHMPUAJ-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1H-pyrazin-2-one is a heterocyclic compound containing nitrogen and chlorine atoms. It belongs to the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-2-methylpyrazine with a suitable oxidizing agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of pyrazinone derivatives with higher oxidation states.

    Reduction: Formation of 3-methylpyrazin-2-amine.

    Substitution: Formation of 6-amino-3-methyl-1H-pyrazin-2-one.

Scientific Research Applications

6-chloro-3-methyl-1H-pyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methyl-1H-pyridin-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-chloro-2-methylpyrazine: A precursor in the synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrazinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

105985-19-1

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

6-chloro-3-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H5ClN2O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H,8,9)

InChI Key

YYXKQXIUHMPUAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(NC1=O)Cl

Origin of Product

United States

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